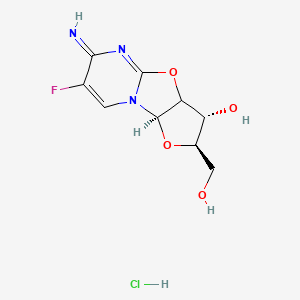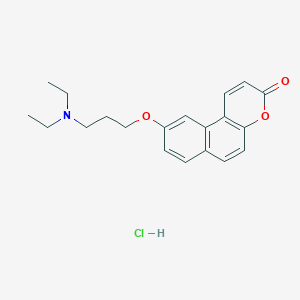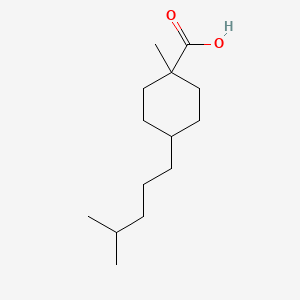
Loxanast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Loxanast can be synthesized through various organic synthesis methods. One common method involves the reaction of cyclohexanecarboxylic acid with appropriate alkylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the use of high-purity starting materials and precise control of reaction parameters to achieve high yields and purity. The final product is then purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Loxanast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: this compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Halogenated compounds, substituted carboxylic acids
Scientific Research Applications
Loxanast has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Loxanast involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can form hydrogen bonds and participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Loxanast can be compared with other similar carboxylic acids, such as:
Cyclohexanecarboxylic acid: Similar structure but lacks the alkyl substituent.
Adipic acid: Contains two carboxylic acid groups and is used in the production of nylon.
Benzoic acid: Aromatic carboxylic acid with different chemical properties.
Uniqueness: this compound’s unique structure, with its specific alkyl substituent, gives it distinct chemical and physical properties compared to other carboxylic acids. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
69915-62-4 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
1-methyl-4-(4-methylpentyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H26O2/c1-11(2)5-4-6-12-7-9-14(3,10-8-12)13(15)16/h11-12H,4-10H2,1-3H3,(H,15,16) |
InChI Key |
HARNFRANZLWZKO-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC1CCC(CC1)(C)C(=O)O |
Canonical SMILES |
CC(C)CCCC1CCC(CC1)(C)C(=O)O |
Key on ui other cas no. |
72788-52-4 |
Synonyms |
1-methyl-4-isohexylcyclohexanecarboxylic acid IG 10 IG 10, (cis)-isomer IG 10, (trans)-isomer IG-10 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



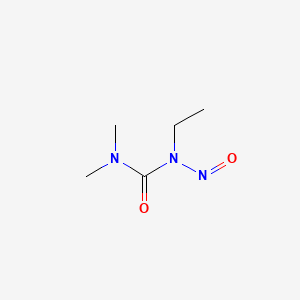


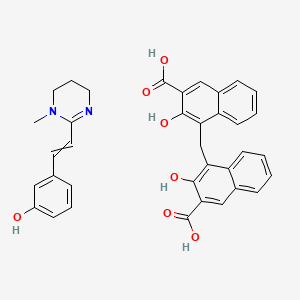


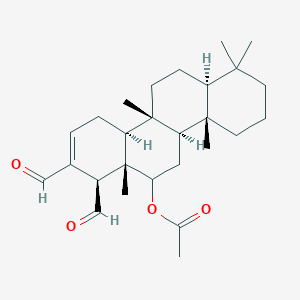

![(2s,4s,5r,6r)-5-Acetamido-4-hydroxy-2-(4-methyl-2-oxo-chromen-7-yl)oxy-6-[(2r)-1,2,3-trihydroxypropyl]tetrahydropyran-2-carboxylic acid](/img/structure/B1201644.png)
![Phenol, 2-methoxy-5-[(1E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B1201647.png)

